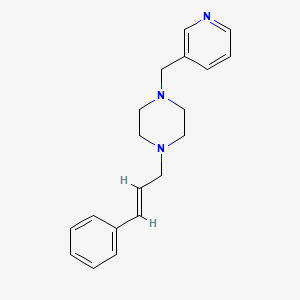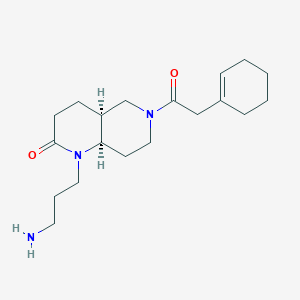
1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine, also known as PAPP, is a piperazine derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine exerts its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in inflammation. 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has also been found to exhibit analgesic effects, which may be due to its ability to inhibit the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its potential therapeutic applications, particularly in the field of cancer research. 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has been found to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its limited solubility in water, which may make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine. One potential direction is the development of new cancer therapies based on the antitumor activity of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine. Another direction is the study of the mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine, which may help to elucidate its potential therapeutic applications. Additionally, the study of the biochemical and physiological effects of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine may lead to the development of new treatments for pain and inflammation-related disorders.
Métodos De Síntesis
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 3-pyridinemethanol. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out in anhydrous conditions. The resulting product is then purified by column chromatography to obtain pure 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylmethyl)piperazine has also been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-6-18(7-3-1)9-5-11-21-12-14-22(15-13-21)17-19-8-4-10-20-16-19/h1-10,16H,11-15,17H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCPPHALDRCARP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5481860.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5481894.png)
![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![4-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5481903.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5481935.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481939.png)